Foretinib, formerly known as GSK1363089 and XL880, is a small molecule multikinase inhibitor. [, ] It acts as a potent inhibitor of several receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), and other tyrosine kinases like RON, AXL, TIE-2, and PDGFR. [, , ] Its inhibitory actions on these RTKs make it a subject of research for its potential role in understanding cellular processes and exploring its use in experimental cancer models.
Combination Therapies: Exploring Foretinib in combination with other targeted therapies or chemotherapy agents, as demonstrated in some preclinical studies, could lead to more effective treatment strategies. [, , , ]
Biomarker Development: Identifying reliable biomarkers for predicting response to Foretinib therapy is crucial for patient selection and personalized medicine approaches. [, , ]
Mechanism of Resistance: Understanding the mechanisms of acquired resistance to Foretinib, particularly in the context of its multikinase inhibitory activity, is essential for developing strategies to overcome treatment resistance. []
CNS Penetration: Further research into its blood-brain barrier penetration and efficacy in treating CNS metastases, as demonstrated in some studies, could expand its therapeutic potential in cancers affecting the brain. [, ]
The synthesis of Foretinib involves several steps that utilize various chemical reactions. One notable method includes the selective hydrolysis of cyclopropyl diethyl dicarboxylate followed by amidation with para-fluoroaniline to form intermediates that ultimately yield Foretinib. The synthesis can be summarized in the following steps:
This method avoids the use of precious metals and minimizes environmental impact compared to traditional synthetic routes.
Foretinib's molecular structure can be described by its IUPAC name: N'1-[3-fluoro-4-({6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yl}oxy)phenyl]-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.
The structure features a complex arrangement with multiple functional groups including fluorine atoms, a morpholine ring, and a quinoline moiety, which contribute to its biological activity .
Foretinib undergoes various chemical reactions during its metabolic processes. Key reactions include:
These metabolic pathways are crucial for understanding both the therapeutic effects and possible side effects associated with Foretinib.
Foretinib acts primarily as an ATP-competitive inhibitor of receptor tyrosine kinases such as MET and VEGFR. By inhibiting these kinases, Foretinib disrupts signaling pathways that promote tumor cell proliferation, survival, and metastasis.
The compound's ability to inhibit multiple kinases simultaneously enhances its potential efficacy against various tumor types.
Foretinib exhibits several notable physical and chemical properties:
These properties influence the drug's absorption, distribution, metabolism, and excretion (ADMET) characteristics .
Foretinib has been primarily investigated for its potential applications in oncology:
Ongoing research aims to further elucidate its therapeutic potential and safety profile in clinical settings .
Foretinib (originally designated XL880, EXEL-2880, or GSK1363089) emerged from systematic drug discovery efforts by Exelixis as an orally bioavailable small molecule targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer pathogenesis. Its development was strategically focused on simultaneously inhibiting two critical pathways: the hepatocyte growth factor (HGF)/MET axis and vascular endothelial growth factor receptor 2 (VEGFR-2) signaling. MET activation—whether through mutation, amplification, or overexpression—functions as a key driver of tumor growth, invasion, angiogenesis, and metastasis across diverse malignancies [1] [2]. Similarly, VEGFR-2 mediates tumor-associated angiogenesis. Foretinib's balanced inhibition of both pathways represented a rational approach to disrupt tumor proliferation and vascularization simultaneously [1] [4] [7]. Preclinical studies demonstrated its ability to inhibit phosphorylation of MET, VEGFR2, and downstream effectors (AKT, ERK), leading to suppressed proliferation, increased apoptosis, and tumor regression in xenograft models of breast, colorectal, lung, and glioblastoma cancers [1] [2] [7].
Foretinib is chemically designated as N1-[3-Fluoro-4-({6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yl}oxy)phenyl]-N′1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Its molecular formula is C₃₄H₃₄F₂N₄O₆, corresponding to a molecular weight of 632.665 g/mol [1] [7] [8].
The structure incorporates hydrogen bond donors (the two amide NH groups) and acceptors (carbonyl oxygens, quinoline nitrogen, morpholine oxygen, methoxy oxygen), contributing to its target binding affinity [1] [7] [8].
Pharmacological Classification:Foretinib is classified as a small molecule, ATP-competitive, multi-targeted receptor tyrosine kinase inhibitor (TKI). Its primary targets are MET (c-Mesenchymal Epithelial Transition factor, HGFR) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2, KDR), but it also potently inhibits several related kinases implicated in oncogenesis and angiogenesis:
Table 1: Primary Kinase Targets and Inhibition Profile of Foretinib [4] [5] [7]
Target Kinase | Alternative Name | Reported IC₅₀ (nM) in Cell-Free Assays | Primary Biological Role |
---|---|---|---|
MET | c-Met, HGFR | 0.4 | Proliferation, motility, invasion, metastasis ("Invasive Growth") |
VEGFR2 | KDR, FLK1 | 0.7 - 0.9 | Angiogenesis, endothelial cell survival |
RON | MST1R | 3.0 | Motility, invasion (related to MET) |
TIE-2 | TEK | 1.1 | Angiogenesis, vascular stability |
AXL | UFO, JTK11 | Data varies (Targeted) | Cell survival, migration, immune modulation |
FLT4 | VEGFR3 | 2.8 | Lymphangiogenesis |
KIT | c-Kit, CD117 | Data varies (Targeted) | Hematopoiesis, mast cell survival, oncogenesis in GIST |
PDGFRβ | CD140b | Data varies (Targeted) | Stromal support, pericytes, some oncogenic roles |
Foretinib binds deeply within the ATP-binding pocket of its target kinases, inducing conformational changes that lock them in an inactive state, thereby blocking downstream signaling cascades like PI3K/AKT and MAPK/ERK [1] [7]. Its nanomolar potency against MET and VEGFR2 translates into effective cellular activity, often in the low nanomolar to sub-micromolar range depending on the cell line and context [4] [5] [7].
Foretinib's development trajectory followed a path from promising preclinical candidate to clinical investigation, ultimately facing discontinuation due to insufficient efficacy in pivotal trials against defined solid tumors.
Table 2: Foretinib Clinical Development Timeline and Status [1] [3] [6]
Time Period | Phase | Key Activities & Findings | Status/Outcome |
---|---|---|---|
Pre-2007 | Preclinical | Discovery (Exelixis), target validation, preclinical efficacy (xenografts) | Promising candidate identified |
2007-2010 | I | First-in-human, dose escalation (Intermittent: 240mg x5d/14d; Daily: 80mg/d). PK/PD established. Activity signals in PRCC, HCC. | Tolerable, RP2Ds defined, preliminary activity observed |
2007-2009 | II | SCCHN trial (5/9 schedule, N=14). SD=50%, tumor shrinkage=43%, no PR/CR. | Stopped after Stage 1 (futility) |
2007-2009/2010 | II | Gastric Cancer trial (Intermittent & Daily, N=74). SD=20-23%, no PR/CR. Median PFS ~1.7 mo. | Failed primary endpoint (ORR) |
~2008-2013 | II | Papillary RCC trial (N=74). ORR=13.5% (50% in germline MET mut, 8% in wild-type). Median PFS=9.3 mo. | Clinically active in MET-mut subgroup, but insufficient for broad approval |
2009-2015 | I/II/II | Trials in Breast Cancer, HCC, NSCLC (various, including combinations) | Development not advanced |
By October 2015 | - | Overall development | Discontinued by GSK |
The discontinuation of foretinib highlights the challenges of targeting broad-spectrum RTK inhibition in unselected patient populations. While it demonstrated clear proof-of-concept for MET inhibition, particularly in hereditary PRCC with MET mutations, its efficacy as a single agent in other solid tumors (gastric, SCCHN) was insufficient to warrant further development, especially against emerging competitors with potentially better therapeutic indices or biomarker strategies [1] [3] [6]. Its legacy lies in validating MET and VEGFR2 as therapeutic targets and paving the way for more selective or better-tolerated agents.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9